2-Chloro-3-fluoroisonicotinohydrazide

描述

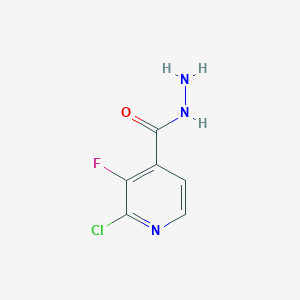

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-fluoropyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN3O/c7-5-4(8)3(1-2-10-5)6(12)11-9/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBBFAALGOALTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)NN)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 3 Fluoroisonicotinohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed investigation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the electronic environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Assignments and Conformational Analysis

The proton NMR (¹H NMR) spectrum of 2-Chloro-3-fluoroisonicotinohydrazide is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydrazide moiety. The chemical shifts are significantly influenced by the electronic effects of the chloro, fluoro, and hydrazide substituents.

The pyridine ring protons, H-5 and H-6, are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the nitrogen atom within the pyridine ring, will deshield these protons, shifting their resonances downfield. The H-6 proton, being adjacent to the nitrogen atom, is expected to resonate at a lower field compared to the H-5 proton.

The hydrazide group protons (-NH-NH₂) will present as distinct signals. The -NH proton is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration effects, typically appearing in the δ 9.0-11.0 ppm range. The terminal -NH₂ protons are also likely to appear as a broad singlet, generally at a higher field than the -NH proton, around δ 4.0-5.0 ppm.

Conformational analysis around the C(O)-NH bond can be inferred from the coupling constants and potential for observing distinct signals for the hydrazide protons, which would indicate restricted rotation due to partial double bond character.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.8 - 8.2 | dd | J(H5-H6) ≈ 5.0, J(H5-F3) ≈ 2.0 |

| H-6 | 8.3 - 8.7 | d | J(H6-H5) ≈ 5.0 |

| -NH- | 9.5 - 10.5 | br s | - |

| -NH₂ | 4.5 - 5.5 | br s | - |

Note: Predicted values are based on the analysis of related structures and are subject to solvent and experimental conditions.

¹³C NMR Spectroscopic Characterization of Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The C-2 and C-3 carbons, being directly attached to the electronegative chlorine and fluorine atoms, will be significantly influenced. The C-2 carbon (bearing the chlorine) is expected around δ 148-152 ppm, while the C-3 carbon (bearing the fluorine) will show a large one-bond C-F coupling constant (¹JCF) and is predicted to be in the δ 155-160 ppm range. The C-4 carbon, attached to the hydrazide group, is expected around δ 140-145 ppm. The C-5 and C-6 carbons will also show characteristic shifts influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162 - 168 |

| C-2 | 149 - 153 |

| C-3 | 156 - 161 (d, ¹JCF ≈ 240-260 Hz) |

| C-4 | 141 - 146 |

| C-5 | 125 - 130 |

| C-6 | 147 - 151 |

Note: Predicted values are based on the analysis of related structures and are subject to solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine-Containing Pyridine Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, a single resonance is expected for the fluorine atom at the C-3 position. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the adjacent chloro and hydrazide groups. The signal is expected to appear as a doublet of doublets due to coupling with H-5 and potentially a smaller coupling with H-4 (if present in a different tautomeric form) or C-4. Analysis of the ¹⁹F NMR spectrum provides a direct confirmation of the presence and electronic environment of the fluorine substituent. fluorine1.ru

Two-Dimensional NMR Techniques for Elucidating Structural Connectivity

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the H-5 and H-6 protons of the pyridine ring through off-diagonal cross-peaks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the protonated carbons of the pyridine ring (C-5 and C-6) by correlating their signals to the directly attached H-5 and H-6 protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu This would be crucial for assigning the quaternary carbons (C-2, C-3, C-4, and the carbonyl carbon). For instance, correlations between H-5 and C-3, C-4, and C-6 would be expected. The hydrazide NH proton could show a correlation to the carbonyl carbon, confirming its connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Characteristic Vibrational Modes of Pyridine and Hydrazide Moieties

The IR and Raman spectra of this compound will be a composite of the vibrational modes of the substituted pyridine ring and the hydrazide group.

Pyridine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

Ring stretching: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

Ring breathing mode: A characteristic ring breathing mode, which involves the symmetric expansion and contraction of the ring, is expected around 1000 cm⁻¹.

C-Cl and C-F stretching: The C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ range, while the C-F stretching mode is expected to be a strong band in the 1200-1300 cm⁻¹ region.

Hydrazide Moiety Vibrations:

N-H stretching: The -NH₂ group will show symmetric and asymmetric stretching bands in the 3200-3400 cm⁻¹ region. The -NH- stretching vibration is also expected in this region, often as a broader band.

C=O stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretching is expected around 1650-1680 cm⁻¹.

N-H bending (Amide II band): The N-H bending vibration coupled with C-N stretching is anticipated in the 1580-1620 cm⁻¹ region.

C-N stretching: The C-N stretching band is expected around 1300-1400 cm⁻¹.

The combination of these characteristic vibrational modes in the IR and Raman spectra would provide a unique fingerprint for this compound, allowing for its identification and structural confirmation. A comprehensive analysis of isoniazid (B1672263), a related hydrazide, has been performed using various spectroscopic techniques, providing a valuable reference for the assignment of vibrational bands in similar structures. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretching (hydrazide) | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=O stretching (Amide I) | 1650 - 1680 |

| N-H bending (Amide II) | 1580 - 1620 |

| C=C, C=N stretching (ring) | 1400 - 1600 |

| C-F stretching | 1200 - 1300 |

| Ring breathing | ~1000 |

Table of Compounds

| Compound Name |

|---|

| This compound |

In-depth Spectroscopic and Crystallographic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental data on the molecular structure and advanced spectroscopic characterization of the chemical compound this compound is not publicly available.

Extensive investigations to locate research findings for this specific compound have revealed a significant gap in the documented scientific record. Consequently, a thorough analysis based on the requested outline—covering electronic absorption and emission spectroscopy, high-resolution mass spectrometry, and X-ray crystallography—cannot be provided at this time.

The requested sections and subsections for the article are as follows:

X-ray Crystallography for Definitive Solid-State Structural Determination

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

While general principles of these analytical techniques are well-established for a wide range of chemical compounds, specific data, including absorption maxima, emission spectra, accurate mass measurements, fragmentation patterns, and single-crystal X-ray diffraction data for this compound, have not been published in accessible scholarly articles or databases.

Information is available for its precursor, 2-Chloro-3-fluoroisonicotinic acid, including its CAS number (628691-93-0). However, the hydrazide derivative, which is the subject of this inquiry, remains uncharacterized in the context of the requested analytical methods.

Therefore, the creation of an article with detailed research findings, data tables, and in-depth scientific discussion on the electronic, mass spectrometric, and crystallographic properties of this compound is not feasible until such studies are conducted and published by the scientific community.

Computational Chemistry and in Silico Investigations of 2 Chloro 3 Fluoroisonicotinohydrazide

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of molecules. These methods, however, have not been specifically applied to 2-Chloro-3-fluoroisonicotinohydrazide in the available scientific literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For this compound, specific optimized geometrical parameters derived from DFT calculations are not documented in the searched scientific reports.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from these energies. A detailed FMO analysis, including the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound, has not been found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. They use a color spectrum to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, typically colored blue). An MEP analysis for this compound, which would pinpoint its most likely sites for electrophilic and nucleophilic attack, is not available in existing research.

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. This analysis is crucial for understanding intramolecular charge transfer and the nature of chemical bonds. Specific NBO studies detailing these donor-acceptor interactions and stabilization energies for this compound are absent from the scientific record.

Prediction of Theoretical Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical methods, particularly DFT, can accurately predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can aid in the structural elucidation and characterization of compounds. However, published theoretical IR and NMR spectra for this compound, which would serve as a benchmark for experimental data, have not been identified.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics, explore the dynamic behavior of molecules over time. These methods are instrumental in understanding conformational changes and intermolecular interactions, particularly in biological systems. There is no evidence in the available literature of molecular modeling or simulation studies having been performed on this compound.

Based on the comprehensive search for scientific literature, there is currently no specific published research available that focuses on the computational chemistry and in silico investigations of the compound "this compound" corresponding to the detailed outline provided.

The requested article structure requires in-depth data and findings from highly specific computational studies, including:

Conformational Analysis and Potential Energy Surface Exploration

Molecular Dynamics (MD) Simulations

Molecular Docking Simulations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Binding Free Energy Calculations (MM/PBSA, MM/GBSA)

Virtual Screening and Ligand-Based Drug Design

Without dedicated research on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres strictly to the requested topics. The creation of such an article would necessitate speculative data, which would not meet the required standards of scientific accuracy.

Further research on this specific compound is needed before a detailed computational analysis as outlined can be compiled.

Chemical Reactivity Profile and Reaction Mechanism Elucidation of 2 Chloro 3 Fluoroisonicotinohydrazide

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-Chloro-3-fluoroisonicotinohydrazide is rendered electron-deficient by the electronegative nitrogen atom and the two halogen substituents. This electronic characteristic is a key determinant of its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity on Halogenated Pyridines.benchchem.comwikipedia.org

Halogenated pyridines are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in synthetic chemistry. In the case of this compound, the chlorine at the 2-position and the fluorine at the 3-position present two potential sites for nucleophilic attack. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.orgresearchgate.net The presence of electron-withdrawing groups, such as the halogens and the pyridine nitrogen, activates the ring for this type of substitution. wikipedia.org

Computational studies on the related compound, 2-chloro-3-fluoropyridine (B99640), indicate that nucleophilic substitution preferentially occurs at the C3 position, leading to the displacement of the fluoride (B91410) ion over the chloride ion at the C2 position. This regioselectivity is influenced by the electronic properties of the substituents and their positions on the pyridine ring.

Electrophilic Substitution Patterns and Deactivation Effects of the Pyridine Nitrogen and Halogens

The pyridine nitrogen and the halogen substituents have a deactivating effect on the pyridine ring towards electrophilic aromatic substitution. The nitrogen atom, being electronegative, withdraws electron density from the ring, making it less susceptible to attack by electrophiles. Similarly, the inductive electron-withdrawing effects of the chloro and fluoro groups further deactivate the ring.

Impact of Chloro and Fluoro Substituents on Pyridine Reactivity.benchchem.comnih.gov

The presence of both chloro and fluoro substituents on the pyridine ring significantly influences its reactivity. Fluorine is more electronegative than chlorine, and as such, it has a stronger inductive electron-withdrawing effect. This makes the carbon atom to which it is attached more electrophilic and, in some cases, can accelerate the rate of nucleophilic aromatic substitution. nih.govlibretexts.org In SNAr reactions of halopyridines, the reactivity of fluoropyridines is often greater than that of chloropyridines. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than the corresponding reaction with 2-chloropyridine. nih.gov

The relative positions of the chloro and fluoro groups also play a crucial role in determining the regioselectivity of substitution reactions.

Reactivity of the Hydrazide Functionality

The hydrazide group (-CONHNH2) is a versatile functional group that imparts characteristic reactivity to the this compound molecule.

Nucleophilicity of the Hydrazide Nitrogen Atoms.frontiersin.org

The hydrazide moiety contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. The terminal nitrogen atom (-NH2) is generally considered to be the more nucleophilic of the two. frontiersin.org This enhanced nucleophilicity is a key factor in many of the reactions involving the hydrazide group.

Reactions Leading to Schiff Bases (Hydrazones) and Their Derivatives.mdpi.comnih.govrsc.org

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. mdpi.comrsc.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of hydrazones is a widely utilized transformation in organic synthesis and is often employed to create derivatives with diverse chemical and biological properties. mdpi.comnih.gov Various catalysts can be used to facilitate this reaction, and different synthetic methodologies, including conventional solution-based synthesis and mechanochemical approaches, have been explored. rsc.orgrsc.org

Oxidation Reactions of Hydrazides (e.g., to Acyl Azides)

The oxidation of hydrazides to acyl azides is a fundamental transformation in organic synthesis, providing a key intermediate for the Curtius rearrangement to form isocyanates and subsequently amines or carbamates. oup.comnih.govwikipedia.org For this compound, this reaction would involve the conversion of the -CONHNH₂ group into the corresponding acyl azide (B81097), -CON₃. This transformation is typically achieved through treatment with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid at low temperatures. oup.comstackexchange.comechemi.compharm.or.jp

The general mechanism for this conversion begins with the diazotization of the terminal amino group of the hydrazide. stackexchange.comechemi.com The reaction with nitrous acid forms an N-nitroso intermediate, which then rearranges and eliminates water to yield a diazonium-like species. Subsequent intramolecular electron rearrangement leads to the formation of the acyl azide and the expulsion of a nitrogen molecule is prevented by the adjacent nitrogen's lone pair donation, resulting in the stable acyl azide product. stackexchange.com

Alternative reagents and conditions have been developed for this oxidation to accommodate various substrates and improve yields. These methods include the use of reagents like diphenylphosphoryl azide (DPPA) directly from a carboxylic acid, or the treatment of acid chlorides with sodium azide. wikipedia.orgorganic-chemistry.org While the nitrous acid method is common, it can be accompanied by side reactions, particularly if the reaction conditions are not carefully controlled. pharm.or.jp For instance, using acetic acid as both the solvent and acid can lead to N-acetylation of the hydrazide, which would prevent the desired azide formation. pharm.or.jp

The table below summarizes common conditions for the oxidation of hydrazides to acyl azides, which are applicable to this compound.

| Reagent System | Typical Conditions | Comments |

| Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) | Aqueous solution, 0-5 °C | A classic and widely used method for converting hydrazides to azides. oup.com |

| tert-Butyl nitrite / Acid | Organic solvent, low temperature | Used for substrates sensitive to aqueous acidic conditions. pharm.or.jp |

| Diphenylphosphoryl azide (DPPA) | From the corresponding carboxylic acid | A direct method that bypasses the hydrazide intermediate. wikipedia.org |

| Thionyl chloride / Sodium Azide | Two-step process from the carboxylic acid | Involves the formation of an intermediate acid chloride. nih.gov |

Mechanistic Investigations of Key Transformations and Side Reactions

Computational Elucidation of Reaction Pathways and Transition States

For the oxidation of a hydrazide to an acyl azide, computational models can calculate the activation energies (ΔG‡) for each step of the proposed mechanism. acs.org This includes the initial N-nitrosation, subsequent tautomerization and dehydration to form the diazonium intermediate, and the final intramolecular cyclization and rearrangement to yield the acyl azide. By comparing the energy barriers of different potential pathways, the most likely mechanism can be determined.

Furthermore, computational analysis can predict the geometries of transition states, the unstable, high-energy structures that exist fleetingly between reactants, intermediates, and products. mdpi.com Understanding the structure of these transition states provides insight into the electronic and steric factors that influence the reaction rate. For example, in the oxidation of N-aryl-N'-tosylhydrazines, computational studies have supported a hydride transfer mechanism by calculating a low activation barrier for this step. acs.org

Such theoretical investigations are also invaluable for understanding and predicting side reactions. For instance, calculations could quantify the energy barrier for the competing N-acylation reaction when using carboxylic acids as solvents, explaining experimental observations of reduced yields. pharm.or.jp The influence of substituents on the aromatic ring, such as the chloro and fluoro groups in this compound, can also be modeled to predict their effect on reaction rates and pathways.

The table below illustrates the type of data that can be obtained from computational studies on reaction mechanisms, using hypothetical values for the oxidation of a generic isonicotinohydrazide.

| Reaction Step | Calculated Parameter | Illustrative Value | Significance |

| N-Nitrosation | Activation Energy (ΔG‡) | 10-15 kcal/mol | Determines the rate of the initial reaction with the nitrosating agent. |

| Dehydration | Activation Energy (ΔG‡) | 18-25 kcal/mol | Can be the rate-determining step of the overall transformation. |

| Acyl Azide Formation | Reaction Energy (ΔE) | -30 to -40 kcal/mol | Indicates the thermodynamic favorability of the final product formation. |

| Transition State Geometry | Key Bond Distances/Angles | N/A | Provides a structural snapshot of the highest energy point along the reaction coordinate. |

Biochemical Interactions and Mechanism of Action in Vitro Studies of 2 Chloro 3 Fluoroisonicotinohydrazide

Biophysical Characterization of Protein-Ligand Interactions

The direct study of how a ligand physically interacts with its protein target is crucial for understanding its mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and fluorescence-based assays provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur during a binding event between two molecules in solution. malvernpanalytical.comnih.gov This method directly determines all the thermodynamic parameters of an interaction in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the reaction. malvernpanalytical.comnih.gov Such data provides a complete thermodynamic profile of the molecular interaction, which is fundamental for drug design and understanding binding mechanisms. nih.gov

Despite the utility of this technique, a review of published scientific literature reveals no available data from Isothermal Titration Calorimetry studies for the binding of 2-Chloro-3-fluoroisonicotinohydrazide to any protein target.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity

Surface Plasmon Resonance is an optical, label-free technique for real-time monitoring of biomolecular interactions. rsc.orgnih.gov It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. mdpi.com This allows for the precise determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing deep insights into the kinetics of the binding event. rsc.org

No specific data from Surface Plasmon Resonance studies characterizing the binding kinetics or affinity of this compound with any biological macromolecule are available in the current scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Target Binding Studies

Nuclear Magnetic Resonance spectroscopy is a versatile technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions. mdpi.com In the context of ligand-target binding, methods like Saturation-Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the three-dimensional structure of the ligand when it is bound to its target. nih.gov These studies are invaluable for visualizing the precise binding mode of a compound. mdpi.comnih.gov

A comprehensive search of scientific databases yielded no specific Nuclear Magnetic Resonance spectroscopy studies detailing the binding interactions of this compound with any protein target.

Fluorescence-Based Assays for Ligand-Macromolecule Interactions

Fluorescence-based assays, such as Fluorescence Anisotropy (also known as fluorescence polarization), are sensitive methods used to study molecular binding events. nih.govresearchgate.net These assays rely on changes in the fluorescence properties of a molecule upon binding to a larger partner. Fluorescence Anisotropy, for example, measures the change in the rotational speed of a fluorescently labeled molecule when it binds to a protein. nih.govmdpi.com An increase in anisotropy indicates the formation of a larger complex, allowing for the calculation of binding affinity. mdpi.com

There are no published research findings from fluorescence-based assays, including Fluorescence Anisotropy, that characterize the interaction between this compound and any macromolecule.

Enzyme Inhibition Studies: Kinetics and Mechanistic Pathways

Enzyme inhibition assays are fundamental for determining if a compound can modulate the activity of a specific enzyme, which is a common mechanism of action for many drugs. These studies can reveal the potency of the inhibitor (often expressed as an IC₅₀ value) and the kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Inhibition of Specific Enzymes (e.g., Cyclooxygenase-2, Acetylcholinesterase, Enoyl-ACP Reductase (InhA))

Cyclooxygenase-2 (COX-2): This enzyme is a key target in the development of anti-inflammatory drugs. nih.govnih.gov

Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary strategy for the treatment of Alzheimer's disease. nih.govnih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a crucial component of the fatty acid synthesis pathway in Mycobacterium tuberculosis and is the primary target of the well-known antituberculosis drug isoniazid (B1672263), an isonicotinohydrazide derivative. nih.govnih.govmdpi.com Given the structural similarity, InhA represents a plausible theoretical target for this compound.

Despite the relevance of these enzymes as potential targets, there is no specific experimental data available in the peer-reviewed literature detailing the inhibition of Cyclooxygenase-2, Acetylcholinesterase, or Enoyl-ACP Reductase (InhA) by this compound. Consequently, parameters such as IC₅₀ values and the kinetic mechanisms of inhibition for this specific compound remain uncharacterized.

Determination of Inhibition Constants (Kᵢ) and Half-Maximal Inhibitory Concentration (IC₅₀) Values

Specific Kᵢ and IC₅₀ values for this compound have not been reported in the reviewed literature. The determination of these values is crucial for quantifying the potency of an inhibitor against a specific biological target. The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%. The Kᵢ value, or inhibition constant, provides a more absolute measure of binding affinity. Without experimental data, these values for this compound remain undetermined.

Exploration of Biological Targets and Associated Pathways

While isonicotinohydrazide derivatives, such as the well-known antituberculosis drug isoniazid, are known to inhibit mycolic acid synthesis, specific studies demonstrating this mechanism for this compound are not available. Mycolic acids are essential long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a crucial protective barrier. benthamscience.comnih.gov The primary target for isoniazid is the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an enzyme vital for the elongation of fatty acids in the fatty acid synthase-II (FAS-II) pathway, which is essential for mycolic acid biosynthesis. nih.govresearchgate.net However, there is no direct evidence from the available literature to confirm that this compound interacts with InhA or any other component of the mycolic acid synthesis pathway.

There is no available research detailing the interactions of this compound with other pathogenic microbial targets.

Structure-Based Ligand Design and Optimization for Specific Biological Targets

The process of structure-based ligand design utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity. nih.gov This approach is instrumental in modern drug discovery. However, due to the lack of identified biological targets and associated interaction data for this compound, there are no published studies on its use as a scaffold or lead compound in structure-based design and optimization efforts.

Exploratory Applications in Advanced Materials Science for 2 Chloro 3 Fluoroisonicotinohydrazide Derivatives

Supramolecular Assembly and Crystal Engineering Based on Intermolecular Interactions

The fields of supramolecular assembly and crystal engineering focus on designing and synthesizing solid-state architectures with specific topologies and functions by controlling intermolecular interactions. Derivatives of 2-chloro-3-fluoroisonicotinohydrazide are notable candidates for this field due to the presence of multiple functional groups capable of forming predictable and robust non-covalent bonds.

The hydrazide group (-CONHNH₂) is a powerful structural motif for directing supramolecular assembly. It contains both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂), enabling the formation of strong and directional hydrogen bonds. These interactions can guide molecules to self-assemble into well-defined one-, two-, or three-dimensional networks. For instance, the common R²₂(8) graph set motif, a dimeric ring structure formed by pairs of N-H···O hydrogen bonds, is frequently observed in hydrazide-containing compounds.

Table 1: Potential Intermolecular Interactions in this compound Derivatives and Their Role in Supramolecular Assembly

| Interaction Type | Donor/Acceptor Groups Involved | Resulting Supramolecular Motif | Structural Influence |

| Strong Hydrogen Bond | N-H (amide) ··· O=C (amide) | Dimeric rings (e.g., R²₂(8)), chains | Primary driver of assembly, forms robust synthons |

| Strong Hydrogen Bond | N-H (amine) ··· N (pyridine) | Chains, layers | Links molecules into extended networks |

| Moderate Hydrogen Bond | N-H (amine) ··· O=C (amide) | Inter-chain/layer connections | Provides dimensional stability |

| Weak Hydrogen Bond | C-H (pyridine) ··· F/Cl/O | Cross-linking of primary motifs | Fine-tunes crystal packing and density |

| Halogen Bonding | C-Cl ··· O/N | Directional interactions | Can compete with or supplement hydrogen bonds to create unique packing arrangements |

Complexation with Metal Ions and Coordination Chemistry Investigations

The study of coordination chemistry involves the interaction of metal ions with ligands—molecules or ions that donate electrons to the metal center. The hydrazide functional group in this compound derivatives makes them excellent ligands for a wide range of metal ions. Hydrazides can act as bidentate chelating agents, coordinating to a metal ion through both the carbonyl oxygen and the terminal amino nitrogen atom. This chelation results in the formation of a stable five-membered ring, a favored conformation in coordination chemistry.

Investigations into related hydrazone ligands (formed by the condensation of hydrazides with aldehydes or ketones) have shown their ability to form stable complexes with various transition metals, including cobalt, nickel, copper, and iron. researchgate.net The coordination of these metal ions can lead to the formation of discrete mononuclear or polynuclear complexes with well-defined geometries, such as octahedral or square pyramidal. libretexts.orgmdpi.com The specific geometry is influenced by the coordination number of the metal, the nature of the ligand, and the presence of other co-ligands. libretexts.org

The electronic properties of the this compound ligand, influenced by the electron-withdrawing chloro and fluoro substituents, can modulate the redox properties and stability of the resulting metal complexes. These tailored electronic features are crucial for developing materials with specific magnetic, optical, or catalytic properties.

Table 2: Hypothetical Metal Complexes with this compound-Based Ligands

| Metal Ion (Example) | Potential Coordination Mode | Possible Geometry | Potential Characterization Techniques |

| Copper(II) | Bidentate (O, N chelation) | Square Planar / Distorted Octahedral | X-ray Crystallography, UV-Vis Spectroscopy, EPR Spectroscopy |

| Iron(III) | Bidentate (O, N chelation) | Octahedral / Square Pyramidal | X-ray Crystallography, Mössbauer Spectroscopy, Magnetic Susceptibility |

| Nickel(II) | Bidentate (O, N chelation) | Octahedral | X-ray Crystallography, UV-Vis Spectroscopy, Elemental Analysis |

| Cobalt(II) | Bidentate (O, N chelation) | Tetrahedral / Octahedral | X-ray Crystallography, FT-IR Spectroscopy, Magnetic Measurements |

Surface Functionalization of Nanomaterials (e.g., Graphene Oxide-based Hybrid Materials)

Surface functionalization is a key strategy for modifying the properties of nanomaterials, enhancing their stability, processability, and performance in various applications. nih.govnih.gov Derivatives of this compound are promising candidates for the surface functionalization of nanomaterials like graphene oxide (GO).

Graphene oxide is a form of graphene decorated with oxygen-containing functional groups, such as carboxyl (-COOH), hydroxyl (-OH), and epoxide groups. These groups make GO hydrophilic and provide reactive sites for further chemical modification. The terminal amino group (-NH₂) of the hydrazide moiety can readily react with the carboxylic acid groups on the GO surface to form a stable amide linkage. This covalent functionalization effectively grafts the this compound derivative onto the GO nanosheets.

This process can yield several benefits:

Improved Dispersion: The attached molecules can act as spacers, preventing the restacking (agglomeration) of GO sheets and improving their dispersion in various solvents.

Tailored Properties: The functionalized GO hybrid material combines the intrinsic properties of graphene (e.g., high surface area, electrical conductivity after reduction) with the specific chemical characteristics of the attached molecule.

Hierarchical Materials: The functionalized GO can serve as a platform for further assembly, for instance, by using the metal-coordinating ability of the grafted hydrazide to anchor metal nanoparticles, creating a multifunctional hierarchical composite material. rsc.org

The development of such GO-based hybrid materials is a subject of intense research, with potential applications in catalysis, sensing, and advanced composites. rsc.org

常见问题

Q. What interdisciplinary applications exist beyond medicinal chemistry (e.g., materials science)?

Q. How should researchers address conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。